Enhanced Lipophilicity (XLogP3) Compared to Mono-Fluorinated Analogs
The 6,8-difluoro substitution pattern confers a quantifiably higher lipophilicity than mono-fluorinated chroman-4-ol analogs, which can influence membrane permeability and protein binding. The computed XLogP3-AA value for 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol is 1.4 [1], whereas the XLogP3 for 6-fluorochroman-4-ol is 1.2 [2] and for 8-fluorochroman-4-ol is also 1.2 [3]. This represents a 0.2 log unit increase, corresponding to an approximately 58% higher predicted partition coefficient.
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.4 |
| Comparator Or Baseline | 6-Fluorochroman-4-ol (XLogP3 = 1.2) and 8-Fluorochroman-4-ol (XLogP3 = 1.2) |
| Quantified Difference | Δ = +0.2 log units (≈58% increase in predicted partition coefficient) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024.11.20) |
Why This Matters
Higher lipophilicity can improve passive membrane diffusion, potentially enhancing cellular uptake in cell-based assays and influencing in vivo distribution.
- [1] PubChem. 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol. Compound Summary for CID 64193737. Computed XLogP3-AA value. View Source
- [2] PubChem. 6-Fluorochroman-4-ol. Compound Summary for CID 2778174. Computed XLogP3 value. View Source
- [3] PubChem. 8-Fluorochroman-4-ol. Compound Summary for CID 47003481. Computed XLogP3 value. View Source
